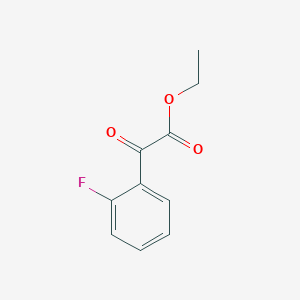

Ethyl 2-fluorobenzoylformate

Description

Significance of α-Keto Esters as Versatile Synthetic Intermediates

α-Keto esters are a class of organic compounds characterized by a ketone group adjacent to an ester functionality. This arrangement of functional groups makes them highly valuable in organic synthesis. mdpi.comnih.gov They serve as versatile precursors for a wide array of molecular structures due to their multiple reactive sites. mdpi.com The presence of two adjacent carbonyl groups enhances the electrophilicity of the ketonic carbonyl, making it susceptible to nucleophilic attack. nih.gov Furthermore, the enolizable nature of the α-proton allows for a range of reactions at this position.

Common transformations involving α-keto esters include:

Nucleophilic additions to the ketone carbonyl. mdpi.com

Reductions to afford α-hydroxy esters. mdpi.com

Esterification and hydrolysis of the ester group. mdpi.com

Decarboxylation reactions. researchgate.net

Participation in various cycloaddition and condensation reactions. nih.gov

These reactions enable the synthesis of a diverse range of compounds, including amino acids, heterocyclic systems, and other valuable organic molecules. mdpi.com

Strategic Incorporation of Fluorine in Organic Molecules for Modulated Reactivity and Bioactivity

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science. tandfonline.comresearchgate.net Fluorine, being the most electronegative element, imparts unique properties to organic compounds. tandfonline.com Its small size allows it to often mimic a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule. tandfonline.com

Key effects of fluorine incorporation include:

Enhanced metabolic stability : The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the half-life of a drug. tandfonline.comresearchgate.net

Increased binding affinity : Fluorine can participate in favorable interactions with biological targets, such as proteins, enhancing the potency of a drug candidate. tandfonline.com

Modified lipophilicity and membrane permeation : The introduction of fluorine can alter a molecule's ability to cross cell membranes. tandfonline.comresearchgate.net

Altered acidity/basicity : The pKa of nearby functional groups can be modulated by the presence of fluorine.

The strategic placement of fluorine on an aromatic ring, as seen in fluoroaromatic compounds, can influence the reactivity of the ring and any attached functional groups. researchgate.netjst.go.jp

Contextualization of Ethyl 2-fluorobenzoylformate within Contemporary Organic Chemistry Research

This compound (C₁₀H₉FO₃) emerges as a valuable research chemical at the intersection of α-keto ester chemistry and fluoroaromatic synthesis. Its structure, featuring an α-keto ester attached to a 2-fluorinated phenyl ring, makes it a desirable building block for creating more complex molecules with potential biological or material applications. The presence of the fluorine atom can influence the reactivity of the dicarbonyl system and can be a key feature in the final target molecule. chemenu.com Researchers utilize this compound in various synthetic transformations, particularly in the construction of heterocyclic frameworks.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(2-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBISXZGELJNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616568 | |

| Record name | Ethyl (2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-93-0 | |

| Record name | Ethyl (2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Fluorobenzoylformate and Its Analogues

Established Synthetic Pathways for α-Keto Esters Bearing Aromatic Moieties

The synthesis of α-keto esters, including aryl glyoxalates, has been a significant area of research due to their importance as structural units in biologically active compounds and as key intermediates in organic synthesis. aurigeneservices.com

Conventional Approaches to Aryl Glyoxalates

Historically, the synthesis of α-keto acids and their esters has been achieved through various methods. mdpi.com These include:

Friedel–Crafts acylation: This is a widely used method for preparing aryl α-keto esters by reacting aromatic hydrocarbons with ethyl oxalyl chloride. mdpi.com

Grignard reagent method: α-keto acid esters can be obtained in a simple one-step reaction by adding diethyl oxalate (B1200264) to a Grignard reagent. mdpi.com

Oxidation: Various oxidation methods have been developed, such as the oxidation of α-hydroxy esters or aryl ketones. aurigeneservices.com

Metal-catalyzed bicarbonylation: Transition-metal-catalyzed bicarbonylation of aryl halides provides a selective route to α-keto acid esters. mdpi.com

Aryl glyoxals are key precursors for aryl glyoxalates and are notable for their two adjacent carbonyl groups, which makes them highly reactive building blocks in organic synthesis. nih.gov They are often used in multicomponent reactions to create diverse heterocyclic and carbocyclic compounds. nih.gov

Advanced and Novel Synthetic Routes to Ethyl 2-fluorobenzoylformate

Recent advancements in synthetic chemistry have led to more efficient and sophisticated methods for the preparation of α-keto esters like this compound.

Convergent Parallel Synthesis Strategies for Related α-Ketoesters

Convergent synthesis is a strategy that involves the separate synthesis of fragments of a complex molecule, which are then joined together. This approach is often employed in combinatorial chemistry to generate libraries of related compounds for drug discovery and other applications. nih.gov The development of automated parallel synthesis techniques allows for the rapid production and testing of numerous complex molecules, including those containing intricate ring systems and stereochemical features. nih.gov While specific examples for this compound are not detailed, the principles of convergent synthesis are applicable to the generation of a diverse range of α-aryl-β-ketonitriles and other related structures. google.com

One-Pot Tandem Assembly Reactions Utilizing Glyoxalates

One-pot tandem or domino reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single reaction vessel without isolating intermediates. researchgate.net These reactions are powerful tools for constructing complex molecular architectures.

Several one-pot procedures involving glyoxalates have been reported:

Three-component domino reactions: The synthesis of 1,5-benzodiazepine-2,3-dicarboxylates has been achieved through a one-pot, three-component reaction of 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxalate. researchgate.net

Multicomponent tandem assembly: C4-quaternary 3,4-dihydroquinazolines can be synthesized from amides, amines, and ketones like ethyl benzoylformate in a one-pot reaction. nih.gov

Passerini and Ugi reactions: These isocyanide-based multicomponent reactions can utilize glyoxalates to produce highly functionalized molecules. researchgate.netdovepress.com For instance, a four-component one-pot process involving a Passerini reaction, an aldol (B89426) addition, and a transesterification has been developed using ethyl glyoxalate to create densely functionalized tartaric acid derivatives. researchgate.net

Organocatalytic assembly reactions: Asymmetric assembly reactions, such as intermolecular Michael-Henry reactions, can employ ethyl glyoxalate as an acceptor to synthesize carbohydrate derivatives with high stereochemical control. pnas.org

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations.

Palladium-catalyzed reactions: Palladium catalysts have been utilized for the ortho-C–H chlorination of α-ketoesters using a transient directing group strategy. rsc.org This highlights the potential for regioselective functionalization of the aromatic ring in precursors to compounds like this compound.

Copper-catalyzed reactions: Copper-catalyzed aerobic oxidative esterification of acetophenones provides a route to a broad range of α-ketoesters. organic-chemistry.org

Visible light-induced catalysis: A facile visible-light-induced copper-catalyzed oxidation of terminal alkynes can produce α-keto esters under mild conditions using molecular oxygen as a sustainable oxidant. researchgate.net

Chemo- and Regioselective Synthesis Considerations for Fluorinated α-Keto Esters

The introduction of a fluorine atom into an organic molecule can significantly alter its physical, chemical, and biological properties. The chemo- and regioselective synthesis of fluorinated compounds is therefore of great interest.

The direct fluorination of ketones and related compounds is a common strategy. researchgate.net Electrophilic fluorinating reagents like Selectfluor are often used. researchgate.net For instance, the reaction of enol esters with Selectfluor provides a facile route to α-fluoroketones. researchgate.net

For fluorinated α-keto esters, controlling the position of the fluorine atom on the aromatic ring is a key challenge. Directing group strategies in metal-catalyzed C-H activation reactions offer a powerful approach to achieve high regioselectivity. rsc.org For example, palladium-catalyzed ortho-C-H fluorination of aromatic ketones has been achieved. rsc.org

The synthesis of optically active β-fluoro-α-amino acid derivatives has been accomplished through the catalytic asymmetric monofluorination of α-keto esters, followed by reduction and azidation. mdpi.com This demonstrates the ability to control stereochemistry in addition to regiochemistry.

Chemical Reactivity and Transformation of Ethyl 2 Fluorobenzoylformate

Mechanistic Studies of Core Reaction Types

The reactivity of Ethyl 2-fluorobenzoylformate is largely dictated by the electrophilic character of its adjacent carbonyl carbons. This allows for a variety of addition and condensation reactions.

Nucleophilic Addition Reactions at the α-Keto Carbonyl Center

The most prominent reaction of the carbonyl group is the addition of nucleophiles to the carbonyl carbon. masterorganicchemistry.com The α-keto carbonyl group in this compound is highly electrophilic, making it a prime target for nucleophilic attack. This reaction involves the addition of a nucleophile to the carbonyl carbon, which results in the rehybridization of the carbon from sp² to sp³, changing its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the ketone, breaking the π-bond of the carbonyl group and pushing the electrons onto the electronegative oxygen atom. This forms a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The resulting alkoxide ion is then protonated, typically by the addition of a weak acid, to yield an alcohol product. libretexts.org

The rate of this addition is enhanced by the presence of adjacent electron-withdrawing groups, such as the ester and the 2-fluoro-substituted phenyl ring, which increase the partial positive charge on the carbonyl carbon. masterorganicchemistry.comlibretexts.org However, the reaction can be reversible, depending on the basicity of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or hydride reagents lead to irreversible additions. masterorganicchemistry.com

| Reaction Type | Attacking Species | Intermediate | Final Product |

| Nucleophilic Addition | Nucleophile (e.g., Grignard, Hydride) | Tetrahedral Alkoxide | Tertiary Alcohol |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Amines, Alcohols)

Condensation reactions involve the combination of two molecules to form a larger molecule, typically with the elimination of a small molecule like water. libretexts.org this compound can readily undergo condensation reactions with various nucleophiles, particularly amines and alcohols, at the keto-carbonyl position.

Reaction with Amines: When reacted with primary amines, this compound can form imines (Schiff bases). This reaction is crucial in the synthesis of more complex nitrogen-containing heterocyclic compounds. The reaction with ammonia (B1221849) or amines can also lead to the formation of amides. unizin.org

Reaction with Alcohols: In the presence of an acid catalyst, the keto group can react with alcohols to form ketals. This reaction is often used as a protecting group strategy in multi-step syntheses. Esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water, is another example of a condensation reaction. libretexts.orgunizin.org

These reactions are generally reversible and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com

| Nucleophile | Reaction Type | Product Class | Byproduct |

| Primary Amine | Condensation | Imine | Water |

| Alcohol | Condensation (Ketalization) | Ketal | Water |

Decarboxylation Pathways and Derivatives

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). While the ester group in this compound is relatively stable, decarboxylation can be induced under specific conditions, often following hydrolysis of the ester to the corresponding carboxylic acid (2-fluorobenzoylformic acid). The resulting α-keto acid is susceptible to decarboxylation, particularly when heated or in the presence of certain catalysts.

The decarboxylation of the parent compound, benzoylformic acid, is a known process that can be catalyzed by enzymes like benzoylformate decarboxylase. escholarship.org This enzymatic reaction proceeds through the formation of a tetrahedral adduct with thiamine (B1217682) pyrophosphate (TPP), followed by the elimination of CO₂ to form an enamine intermediate. escholarship.org A similar chemical pathway can be envisioned for the 2-fluoro derivative, which would yield 2-fluorobenzaldehyde (B47322) upon decarboxylation.

Advanced Reaction Pathways and Derivatization Strategies

Beyond core reactions, this compound can be modified through more advanced synthetic strategies targeting either the acyl group or the keto group.

Acyl Group Substitution Reactions

Nucleophilic acyl substitution is a key reaction for carboxylic acid derivatives, where a nucleophile replaces the leaving group of an acyl compound. chemistrytalk.orglibretexts.org In this compound, the ethoxy group (-OEt) of the ester can act as a leaving group, allowing for its conversion into other carboxylic acid derivatives. This two-step addition-elimination mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the leaving group to reform the carbonyl double bond. youtube.commasterorganicchemistry.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend, and esters can be converted to amides or other esters (transesterification) by reacting with appropriate nucleophiles. libretexts.org

Aminolysis: Reaction with ammonia or a primary/secondary amine displaces the ethoxy group to form the corresponding amide.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group.

Hydrolysis: Reaction with water, typically under acidic or basic conditions, will convert the ester into the corresponding carboxylic acid, 2-fluorobenzoylformic acid. libretexts.org

| Reagent | Reaction Type | Product |

| Amine (R-NH₂) | Aminolysis | N-substituted-2-fluorobenzoylformamide |

| Alcohol (R-OH) | Transesterification | Alkyl 2-fluorobenzoylformate |

| Water (H₂O) | Hydrolysis | 2-fluorobenzoylformic acid |

Diverse Reduction Reactions (e.g., Catalytic Hydrogenation, Metal Hydride Reductions, Stereoselective Reductions such as Corey-Bakshi-Shibata Reduction, Clemmensen Reduction)

The two carbonyl groups of this compound can be selectively or fully reduced using a variety of reducing agents and methods.

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C, Pt, Ni) to reduce functional groups. tcichemicals.com The α-keto group can be selectively hydrogenated to a hydroxyl group under milder conditions, while more forcing conditions can also reduce the ester group to a primary alcohol. nih.gov The choice of catalyst and reaction conditions is crucial for selectivity. mdpi.com

Metal Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester, yielding a diol. youtube.com A milder reagent, sodium borohydride (B1222165) (NaBH₄), is generally selective for aldehydes and ketones and would primarily reduce the α-keto group to a hydroxyl group, leaving the ester intact. youtube.com

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.org It employs a chiral oxazaborolidine catalyst and a borane (B79455) source (e.g., BH₃·THF). alfa-chemistry.comorganic-chemistry.org This method is highly predictable and typically provides high enantiomeric excess (ee). alfa-chemistry.comnih.gov Applying this to this compound would produce a chiral α-hydroxy ester with a specific stereochemistry determined by the chirality of the catalyst used. wikipedia.org

Clemmensen Reduction: This reaction reduces a ketone to a methylene (B1212753) group (CH₂) using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orglibretexts.org It is particularly effective for aryl-alkyl ketones. annamalaiuniversity.ac.in Applying the Clemmensen reduction to this compound would deoxygenate the α-keto group, transforming it into a methylene group, to yield ethyl 2-fluorophenylacetate, provided the ester group can tolerate the strongly acidic conditions. wikipedia.org An alternative for acid-sensitive substrates is the Wolff-Kishner reduction, which is performed under strongly basic conditions. annamalaiuniversity.ac.inmasterorganicchemistry.com

| Reduction Method | Reagents | Primary Target Group | Product Type |

| Catalytic Hydrogenation | H₂, Pd/C | α-Keto group | α-Hydroxy ester |

| Metal Hydride (NaBH₄) | NaBH₄, EtOH | α-Keto group | α-Hydroxy ester |

| Metal Hydride (LiAlH₄) | 1. LiAlH₄ 2. H₃O⁺ | Both Carbonyls | Diol |

| CBS Reduction | Chiral Oxazaborolidine, BH₃ | α-Keto group | Chiral α-Hydroxy ester |

| Clemmensen Reduction | Zn(Hg), HCl | α-Keto group | Phenylacetate ester |

Oxidation Reactions (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation transforms ketones into esters and cyclic ketones into lactones using peroxyacids or peroxides. wikipedia.orgnih.gov For this compound, an α-ketoester, this reaction involves the oxidative cleavage of the carbon-carbon bond adjacent to the ketone's carbonyl group. The reaction is initiated by the protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by the nucleophilic attack of a peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgjk-sci.com

The critical step of the reaction is the migration of a substituent from the ketone to the adjacent oxygen of the peroxide group, which proceeds in a concerted fashion with the departure of a carboxylic acid. jk-sci.com The regioselectivity of this migration is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The established order of migration is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.comorganic-chemistry.org

In the case of this compound, the two potential migrating groups are the 2-fluorophenyl group (an aryl group) and the ethoxycarbonyl group. Based on the general migratory aptitude, the 2-fluorophenyl group is expected to migrate in preference to the ester group, leading to the formation of an anhydride-like species, specifically ethyl 2-(2-fluorobenzoyloxy)formate.

Table 1: Plausible Baeyer-Villiger Oxidation of this compound

| Reactant | Oxidizing Agent | Major Product |

| This compound | m-CPBA | Ethyl 2-(2-fluorobenzoyloxy)formate |

Carbon-Carbon Bond Forming Reactions (e.g., Barbier Coupling, Baylis-Hillman Reaction)

Barbier Coupling: The Barbier reaction is an organometallic nucleophilic addition that is similar to the Grignard reaction but is conducted in situ. wikipedia.org It involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal such as magnesium, zinc, aluminum, or indium. wikipedia.org For this compound, the ketone carbonyl is the electrophilic site. Reacting it with an alkyl halide (e.g., methyl iodide) and a metal (e.g., zinc) would generate an organometallic species that adds to the ketone, yielding a tertiary alcohol after workup. This provides a direct route to α-hydroxy esters.

Baylis-Hillman Reaction: This reaction forms a C-C bond between the α-position of an activated alkene and an electrophile, such as an aldehyde or ketone, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or a phosphine. nrochemistry.comorganic-chemistry.org The ketone in this compound can serve as the electrophile. The reaction mechanism involves the initial addition of the catalyst to the activated alkene (e.g., methyl acrylate) to generate a zwitterionic intermediate. This nucleophilic intermediate then attacks the ketone carbonyl of this compound. A subsequent proton transfer and elimination of the catalyst yield a densely functionalized allylic alcohol. nrochemistry.com

Table 2: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagents | Plausible Product |

| Barbier Coupling | This compound, CH₃I, Zn | Ethyl 2-(2-fluorophenyl)-2-hydroxypropanoate |

| Baylis-Hillman Reaction | This compound, Methyl acrylate, DABCO | Methyl 2-((2-fluorophenyl)(ethoxycarbonyl)methyl)-2-hydroxyacrylate |

Rearrangement Reactions (e.g., Corey-Chaykovsky Reaction)

The Corey-Chaykovsky reaction is a well-established method for the synthesis of epoxides from aldehydes and ketones, or aziridines from imines, using sulfur ylides. organic-chemistry.orgnrochemistry.com The reaction involves the nucleophilic addition of a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, to the carbonyl group. wikipedia.org This addition forms a betaine (B1666868) intermediate, which then undergoes an intramolecular nucleophilic substitution, with the sulfonium (B1226848) group acting as a leaving group, to form the three-membered epoxide ring. nrochemistry.comwikipedia.org

When applied to this compound, the ketone carbonyl would be the target for the sulfur ylide. The reaction is expected to produce a substituted oxirane, specifically an ethyl 2-(2-fluorophenyl)oxirane-2-carboxylate. This transformation provides a valuable route to functionalized epoxides which are versatile synthetic intermediates.

Heterocyclic Compound Formation (e.g., Fischer Indole (B1671886) Synthesis)

The Fischer indole synthesis is a classic and robust method for constructing the indole ring system by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions. youtube.com The reaction proceeds through the formation of an arylhydrazone, which then undergoes a -sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole. nih.gov

This compound, possessing a ketone functionality, is a suitable substrate for this synthesis. For instance, its reaction with phenylhydrazine (B124118) in the presence of an acid catalyst (Brønsted or Lewis acid) would be expected to yield ethyl 2-(2-fluorophenyl)-1H-indole-3-carboxylate. The reaction offers a direct pathway to complex, fluorinated indole derivatives, which are of significant interest in medicinal chemistry. nih.gov

Table 3: Hypothetical Fischer Indole Synthesis

| Ketone Substrate | Arylhydrazine | Acid Catalyst | Expected Product |

| This compound | Phenylhydrazine | Polyphosphoric acid | Ethyl 2-(2-fluorophenyl)-1H-indole-3-carboxylate |

Reactions Mediated by Lewis Acid Catalysis (e.g., BF₃•OEt₂)

Lewis acids play a crucial role in organic synthesis by activating electrophiles, particularly carbonyl compounds. A common Lewis acid like boron trifluoride etherate (BF₃•OEt₂) can coordinate to the carbonyl oxygen of this compound. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to attack by weak nucleophiles.

This activation strategy can be applied to enhance the reactivity of this compound in several of the aforementioned transformations. For example, in the Fischer indole synthesis, Lewis acids are frequently used as catalysts. Similarly, in Friedel-Crafts type reactions, the Lewis acid-activated keto-ester could react with aromatic compounds. Lewis acid catalysis can also influence the rate and stereoselectivity of cycloaddition reactions. nih.govmdpi.com The primary role of the Lewis acid is to lower the activation energy of the nucleophilic addition step, thereby accelerating the reaction rate. mdpi.com

Cycloaddition Reactions (e.g., [3+2] cycloaddition with diazoacetates)

[3+2] Cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings. A common example involves the reaction of a 1,3-dipole with a dipolarophile. Ethyl diazoacetate can act as a precursor to a carbene or serve as a 1,3-dipole itself in certain reactions. organic-chemistry.orgwikipedia.org

While carbonyl groups are not typical dipolarophiles for reactions with diazo compounds, reactions can be promoted under specific catalytic conditions, often involving Lewis acids. A plausible, though not commonly cited, pathway could involve the Lewis acid-activated carbonyl of this compound reacting with ethyl diazoacetate. This could potentially lead to the formation of a 1,3-dioxolane (B20135) derivative after rearrangement, or an oxirane as a result of a formal [1+2] cycloaddition of the corresponding carbene. A more speculative pathway might involve a formal [3+2] cycloaddition to yield a substituted dihydrooxazole derivative, although this reactivity pattern is less established for simple ketones.

Elucidation of Reaction Kinetics and Thermodynamic Profiles

A comprehensive understanding of a compound's reactivity requires the study of its reaction kinetics and thermodynamics. These studies provide crucial data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.

For the various transformations of this compound, specific experimental kinetic and thermodynamic data are not extensively documented in the surveyed literature. However, general principles can be applied.

Kinetics: The rates of the discussed reactions would be influenced by several factors. The presence of the electron-withdrawing fluorine atom on the phenyl ring would enhance the electrophilicity of the ketone carbonyl, likely increasing the rate of nucleophilic attack. For reactions involving catalysts, such as the Baylis-Hillman or Fischer indole synthesis, the reaction rate will be dependent on the catalyst concentration and its nature. Temperature also plays a key role, with higher temperatures generally increasing reaction rates according to the Arrhenius equation.

Detailed quantitative studies, for instance using techniques like reaction calorimetry or computational modeling, would be necessary to establish precise kinetic and thermodynamic profiles for each specific transformation of this compound.

Applications of Ethyl 2 Fluorobenzoylformate in Advanced Chemical Synthesis

Role as a Versatile Intermediate in Pharmaceutical Chemistry

The structure of Ethyl 2-fluorobenzoylformate makes it an important intermediate in the synthesis of pharmaceutical compounds. The presence of multiple reaction sites allows for its incorporation into a wide array of molecular architectures, highlighting its utility in drug discovery and development.

This compound is classified as a useful research chemical and a key intermediate in pharmaceutical chemistry. Its value lies in its ability to serve as a starting point for the synthesis of more complex, biologically active molecules. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While specific drug syntheses are proprietary, the utility of related structures is well-documented. For example, the isomeric compound Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a critical intermediate in the production of the antiemetic drug aprepitant. This underscores the importance of fluorinated phenyl-oxoacetate scaffolds in constructing modern pharmaceuticals.

The α-ketoester functionality is a direct precursor to the α-ketoamide group, a class of compounds known for their ability to inhibit proteolytic enzymes. google.comrsc.org α-Ketoamides are particularly effective as inhibitors of cysteine proteases, where the electrophilic keto-carbonyl group can form a reversible covalent bond with the active site cysteine residue. plos.org This mechanism of action makes them attractive candidates for therapeutic agents in diseases where cysteine proteases are implicated, such as parasitic infections and cancer. nih.govnih.gov The synthesis of α-ketoamides can be achieved through the amidation of α-ketoesters like this compound, making it a valuable starting material for this important class of inhibitors. google.comgoogle.com

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals. ekb.egmdpi.com this compound's dual reactivity in its keto and ester groups allows it to be a versatile synthon for constructing these complex ring systems. nih.govrsc.org Through condensation reactions with various dinucleophiles, such as substituted hydrazines or amidines, it can be used to form a variety of heterocyclic scaffolds. These structures often form the core of drug molecules, and the ability to readily synthesize them from available starting materials like this compound is crucial for drug discovery programs. nih.govnih.gov The synthesis of derivatives like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles often begins with ester-containing precursors. mdpi.com

Potential Applications in Agricultural Chemical Development

The reactivity inherent in this compound also extends its potential utility into the field of agricultural science. It has been identified as a compound with potential for use in the development of new agrochemicals. smolecule.com Its structure can be modified to interact with biological targets in pests or weeds, analogous to its role in medicinal chemistry.

Investigations in Material Science and Polymer Chemistry

Beyond biological applications, this compound has been explored for its utility in material science. smolecule.com Specifically, it has been investigated for use in polymer chemistry, where it can be incorporated as a monomer to create advanced materials with specific functional properties. vulcanchem.com The presence of the fluorine atom can impart unique characteristics to polymers, such as thermal stability and chemical resistance.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Fluorobenzoylformate

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed understanding of molecular properties. Density Functional Theory (DFT) has become an invaluable tool for studying the electronic structure of molecules, offering a balance between accuracy and computational cost. cornell.eduaps.org DFT methods are used to determine optimized geometries, electronic properties, and spectroscopic parameters. doaj.org For investigating excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate electronic absorption spectra and understand photophysical processes. als-journal.comrsc.org

The first step in the computational analysis of a molecule is geometry optimization. This process uses DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), to find the lowest energy conformation of the molecule. als-journal.com The optimization calculates the energy at an initial geometry and systematically searches for a new geometry with a lower energy until a stable minimum on the potential energy surface is found. mdpi.com This optimized structure corresponds to the most stable arrangement of the atoms in the molecule.

Table 1: Representative Optimized Geometrical Parameters for Ethyl 2-fluorobenzoylformate (Illustrative) This table presents hypothetical data based on standard bond lengths and angles for similar functional groups.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C=O (benzoyl) | ~1.21 Å | |

| C=O (ester) | ~1.22 Å | |

| C-O (ester) | ~1.34 Å | |

| Bond Angle | F-C-C | ~119° |

| O=C-C (benzoyl) | ~123° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. numberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. iqce.jp The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is likely to be localized on the fluorinated benzene (B151609) ring, while the LUMO is expected to be centered on the α-dicarbonyl moiety, which acts as the electron-accepting part of the molecule.

Table 2: Illustrative Frontier Orbital Properties of this compound This table contains hypothetical energy values typical for such molecules, calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 5.70 |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of negative potential (high electron density), which are favorable for electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the electronegative oxygen atoms of the two carbonyl groups and the fluorine atom. These regions represent the most likely sites for interaction with electrophiles. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding in a molecule. faccts.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with electron delocalization. researchgate.netresearchgate.net This analysis is performed by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.de

Table 3: Illustrative Second-Order Perturbation Analysis (E(2)) from NBO for this compound This table presents hypothetical but representative stabilization energies for key orbital interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O, ester) | π* (C=O, ester) | ~ 35.5 |

| LP (O, benzoyl) | π* (C=O, benzoyl) | ~ 30.2 |

| π (Aromatic Ring) | π* (C=O, benzoyl) | ~ 20.8 |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors are calculated using DFT-based methods and include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). ekb.egarxiv.org

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. researchgate.net It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Harder molecules are generally less reactive.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η). mdpi.com

Table 4: Illustrative Global Reactivity Descriptors for this compound Calculated using the hypothetical HOMO/LUMO energies from Table 2.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -4.65 | High tendency to attract electrons |

| Chemical Hardness (η) | 2.85 | Moderately stable and reactive |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgcecam.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and, therefore, the reaction rate. nih.govyoutube.com

For reactions involving this compound, such as nucleophilic addition to one of its carbonyl groups, computational modeling can be employed to:

Propose Reaction Pathways : Different possible routes for a reaction can be modeled. mdpi.com

Locate Transition States : Algorithms are used to find the exact geometry of the transition state connecting reactants and products.

Calculate Activation Barriers : The energy difference between the transition state and the reactants gives the activation energy, providing insight into the reaction's feasibility and kinetics. rsc.org

Analyze Transition State Structure : Examining the bond lengths and angles in the transition state reveals which bonds are breaking and forming, offering a detailed picture of the reaction mechanism. nih.gov

For example, a theoretical study of the hydrolysis of this compound would involve calculating the structures and energies of the reactants (the ester and water/hydroxide), the tetrahedral intermediate, the transition states for its formation and breakdown, and the final products. This type of analysis provides a chemically detailed description that is often difficult to obtain through experimental means alone. nih.govnih.gov

In Silico Studies of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting how a molecule like this compound might interact with biological targets, such as enzymes or receptors. These techniques are fundamental in fields like drug discovery and materials science. bohrium.comtandfonline.com

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, this would involve placing the molecule into the active site of a target protein to determine its binding mode and affinity. The process calculates a scoring function, often expressed in kcal/mol, to estimate the binding energy. A lower score typically indicates a more favorable binding interaction.

Studies on related fluorinated ketones and aryl benzoyl derivatives have successfully used docking to elucidate structure-activity relationships. nih.govmdpi.com For example, research on fluorinated ketones as potential enzyme inhibitors has shown that the fluorine atom can significantly influence binding affinity through various interactions, including hydrogen bonds and hydrophobic contacts. nih.govnih.gov Docking studies on fluorinated thiazoles and chalcones have also highlighted the role of fluorine in modulating interactions with active site residues. bohrium.comorientjchem.org

In a hypothetical docking study of this compound with a target protein, the 2-fluoro substituent on the phenyl ring would be of particular interest. Due to its high electronegativity, the fluorine atom can alter the electrostatic potential of the aromatic ring and participate in specific interactions, such as halogen bonds or interactions with backbone amides. nih.gov The carbonyl groups of the keto and ester moieties are expected to act as hydrogen bond acceptors, a common feature in ligand-protein interactions.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can be employed to study the dynamic stability of the ligand-protein complex over time. These simulations model the movements of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions identified in docking. Studies on aryl benzoyl hydrazide derivatives have utilized MD simulations to confirm the stability of the ligand within the proposed binding site of a viral enzyme. frontiersin.org

Predicted Binding Affinities and Interactions

The binding affinity of this compound would be highly dependent on the specific topology and amino acid composition of the target's active site. Based on studies of similar molecules, key interactions would likely involve:

Hydrogen Bonding: The oxygen atoms of the ketone and ester functionalities are prime candidates for forming hydrogen bonds with donor residues like arginine, lysine, or serine in a protein's active site.

Hydrophobic Interactions: The phenyl ring and the ethyl group can engage in hydrophobic or van der Waals interactions with nonpolar residues such as leucine, valine, and isoleucine.

π-Stacking: The aromatic phenyl ring could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The electron-withdrawing nature of the fluorine atom would modulate the electron density of the ring, influencing the strength and nature of these interactions. nih.gov

Halogen-Specific Interactions: The fluorine atom itself can form non-covalent interactions, including weak hydrogen bonds with C-H groups or specific halogen bonds, which can contribute to binding specificity and affinity. nih.gov

A representative data table from a hypothetical docking study is presented below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | Lys72, Asp184, Leu130 | Hydrogen Bond, Hydrophobic |

| Hypothetical Hydrolase B | -7.9 | Ser98, Trp210, Val150 | Hydrogen Bond, π-Stacking |

| Benzoylformate Decarboxylase (mutant) | -9.2 | His70, Ile414, Phe397 | Hydrogen Bond, Hydrophobic |

Prediction of Spectroscopic Properties and Correlation with Experimental Data (e.g., IR, NMR, UV-Vis)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. acs.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net

Methodology

The standard approach involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set). researchgate.net Following geometry optimization, frequency calculations are performed to predict the Infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the Ultraviolet-Visible (UV-Vis) spectrum. soton.ac.uk

Infrared (IR) Spectroscopy

Theoretical IR spectra can predict the vibrational frequencies of different functional groups. For this compound, key predicted vibrational bands would include:

C=O Stretching: Two distinct carbonyl stretching frequencies are expected: one for the α-keto group and another for the ester carbonyl. These are typically found in the 1680-1750 cm⁻¹ region.

C-F Stretching: A characteristic band for the aryl-fluorine bond, usually appearing in the 1100-1300 cm⁻¹ range.

C-O Stretching: Vibrations associated with the ester linkage.

Aromatic C=C Stretching: Bands corresponding to the vibrations of the phenyl ring.

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (e.g., 0.96-0.98) to improve correlation with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

¹H NMR: Predictions would include the chemical shifts for the aromatic protons (influenced by the electron-withdrawing fluorine and benzoylformate groups) and the quartet and triplet signals of the ethyl ester group.

¹³C NMR: Calculations would provide theoretical shifts for all carbon atoms, including the two carbonyl carbons, the aromatic carbons (with shifts influenced by the fluorine substituent), and the carbons of the ethyl group.

¹⁹F NMR: A predicted chemical shift for the single fluorine atom would be a key identifier for this molecule.

Comparing calculated and experimental NMR shifts can provide a high degree of confidence in structural assignment. bohrium.com

UV-Vis Spectroscopy

TD-DFT calculations predict the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions. For this compound, expected transitions would include:

π → π* transitions: Associated with the aromatic system, typically occurring at shorter wavelengths with high intensity.

n → π* transitions: Associated with the carbonyl groups, occurring at longer wavelengths with lower intensity.

The solvent environment can significantly affect UV-Vis spectra, and computational models often incorporate a Polarizable Continuum Model (PCM) to account for solvent effects. soton.ac.uk

Below is a table summarizing a hypothetical comparison between predicted and experimental spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value (DFT/B3LYP/6-311G(d,p)) | Hypothetical Experimental Value |

|---|---|---|

| IR: C=O (keto) stretch (cm⁻¹) | 1735 (scaled) | 1728 |

| IR: C=O (ester) stretch (cm⁻¹) | 1760 (scaled) | 1752 |

| ¹³C NMR: C=O (keto) (ppm) | 188.5 | 187.9 |

| ¹³C NMR: C=O (ester) (ppm) | 164.2 | 163.8 |

| ¹⁹F NMR (ppm) | -112.0 | -111.5 |

| UV-Vis λ_max (nm) | 255 (π → π), 340 (n → π) | 252, 338 |

Such comparative analysis between theoretical predictions and experimental results is a cornerstone of modern chemical characterization, providing robust validation for molecular structures and electronic properties. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the ethyl group gives rise to a characteristic triplet and quartet. The methyl protons (CH₃) typically appear as a triplet, while the methylene (B1212753) protons (CH₂) present as a quartet due to coupling with the adjacent methyl protons. The aromatic protons on the fluorinated benzene ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. udel.edu The carbonyl carbons of the ester and ketone groups are typically observed at the lower field (higher ppm) region of the spectrum. The carbons of the aromatic ring show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The ethyl group carbons also show characteristic signals.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly valuable for characterizing fluorinated organic compounds. huji.ac.ilazom.com Since fluorine-19 is a sensitive nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range. huji.ac.il The fluorine atom in this compound will produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the coupling of the fluorine atom with adjacent protons on the benzene ring can provide additional structural information. huji.ac.il The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of peak overlap, simplifying spectral interpretation. azom.comthermofisher.com

Table 1: NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| Ethyl 4-formylbenzoate | ¹H NMR | 10.11 (s, 1H), 8.14 (d, 2H), 8.02 (d, 2H), 4.42 (q, 2H), 1.43 (t, 3H) | s, d, d, q, t | 7.9, 7.9, 7.1, 7.1 | rsc.org |

| ¹³C NMR | 191.8, 165.6, 139.1, 135.5, 130.2, 129.5, 61.6, 14.3 | rsc.org | |||

| 4-fluorobenzaldehyde | ¹H NMR | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) | s, m, m | rsc.org | |

| ¹³C NMR | 190.5, 166.5 (d), 132.8 (d), 132.2 (d), 116.4 (d) | d | 256.7, 9.5, 9.7, 22.3 | rsc.org | |

| ¹⁹F NMR | -102.4 | rsc.org |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. specac.comhoriba.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. A strong, sharp peak is expected in the carbonyl region (around 1680-1750 cm⁻¹) due to the C=O stretching vibrations of both the ketone and the ester groups. masterorganicchemistry.comvscht.cz The C-O stretching of the ester will appear in the 1000-1300 cm⁻¹ region. The aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range. The C-H stretching of the aromatic ring and the ethyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F bond will also have a characteristic absorption, typically in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. bruker.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov Therefore, symmetrical vibrations and bonds involving heavier atoms often produce strong Raman signals. For this compound, the aromatic ring vibrations and the C=O stretching are expected to be Raman active. While Raman spectroscopy can be limited by weak signals and fluorescence interference for low concentration samples, it is a powerful non-destructive technique for analyzing solid samples and high-concentration solutions. mdpi.com

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2850-2960 | Medium to Strong |

| Alkene | =C-H stretch | 3010-3100 | Medium |

| C=C stretch | 1620-1680 | Medium | |

| Aromatic | =C-H stretch | 3010-3100 | Medium |

| C=C stretch | 1400-1600 | Medium, multiple bands | |

| Ester | C=O stretch | 1735-1750 | Strong |

| C-O stretch | 1000-1300 | Strong | |

| Ketone | C=O stretch | 1680-1750 | Strong |

| Fluoroalkane | C-F stretch | 1000-1400 | Strong |

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the presence of the aromatic ring and the carbonyl groups are expected to give rise to characteristic absorptions in the UV region. The π → π* transitions of the benzene ring and the n → π* transitions of the carbonyl groups are the most likely electronic transitions to be observed. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. uni-saarland.de The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound (196.18 g/mol ).

Electron impact (EI) ionization often leads to extensive fragmentation of the molecular ion. orgchemboulder.com The fragmentation pattern is predictable and provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the bond adjacent to the carbonyl group. arizona.edu The presence of the fluorinated benzene ring will also influence the fragmentation, leading to characteristic ions. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. libretexts.orgsavemyexams.com

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry, Gas Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of organic compounds. nih.gov A suitable HPLC method for this compound would likely employ a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netepa.gov The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. nih.gov The method can be validated for parameters such as linearity, precision, and accuracy. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a highly sensitive and selective analytical tool. nih.gov LC-MS allows for the separation of components in a mixture by HPLC, followed by their detection and identification by mass spectrometry. sigmaaldrich.com This is particularly useful for analyzing complex mixtures and for confirming the identity of the peak corresponding to this compound.

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound, being an ester, is amenable to GC analysis. gcms.cz The sample is vaporized and separated on a capillary column. The retention time is used for identification. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information, making it a powerful tool for purity assessment and the identification of trace impurities. nih.gov

Conclusion

Ethyl 2-fluorobenzoylformate stands out as a valuable and versatile building block in organic synthesis. Its unique combination of a reactive α-keto ester functionality and a strategically placed fluorine atom on an aromatic ring provides chemists with a powerful tool for the synthesis of complex molecules, particularly heterocyclic compounds. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with important applications.

Future Research Directions and Emerging Trends in Ethyl 2 Fluorobenzoylformate Chemistry

Development of Sustainable and Green Synthetic Methodologies for its Production

The push towards environmentally benign chemical processes is a major driver in the future of Ethyl 2-fluorobenzoylformate synthesis. Traditional methods often rely on hazardous reagents and generate significant waste. Future research is focused on developing "green" alternatives that are both economically viable and environmentally friendly.

A key area of exploration is the use of renewable feedstocks and less toxic solvents. nih.govepa.gov For instance, processes are being developed to produce key chemical building blocks from biomass instead of petroleum-based materials. epa.gov The principles of green chemistry, such as atom economy and the use of catalysts over stoichiometric reagents, are central to this effort. nih.govrsc.org The goal is to minimize the environmental footprint of production by reducing energy consumption and waste generation. nih.gov One approach gaining traction is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations under mild conditions, often with high selectivity and reduced byproducts. nih.gov

Exploration of Novel Catalytic Systems for Efficient Transformations and Derivatizations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a critical research direction for this compound. The aim is to achieve higher efficiency, selectivity, and functional group tolerance in reactions involving this compound.

Heterogeneous catalysts, which are in a different phase from the reactants, are of particular interest due to their ease of separation and potential for reuse. rsc.org Research is underway to develop robust and economical catalysts, such as those based on zinc oxide nanoparticles, for various chemical transformations. rsc.org These catalysts can enable the synthesis of complex molecules in a more sustainable manner. Furthermore, the exploration of C-H activation strategies offers a powerful tool for the direct functionalization of molecules, eliminating the need for pre-functionalized starting materials and streamlining synthetic routes. rsc.org This has immense potential for creating diverse libraries of this compound derivatives for various applications. rsc.org

Expansion of Applications in Medicinal Chemistry, including Rational Drug Design and Discovery

This compound and its derivatives hold significant promise in the field of medicinal chemistry. The urea (B33335) functionality, which can be derived from such compounds, is present in numerous clinically approved drugs and is a key structural motif in drug design. nih.gov

Rational drug design, a strategy that relies on the three-dimensional structure of biological targets, is a major focus for future applications. nih.govresearchgate.netnih.gov By understanding the interactions between a drug molecule and its target, researchers can design more potent and selective inhibitors. nih.gov This approach has been successfully used to develop new drug candidates for various diseases, including cancer. nih.gov The integration of structure-based modeling with rational design allows for the prediction and subsequent synthesis of novel compounds with improved therapeutic properties. nih.govelifesciences.org As our understanding of disease pathways and protein structures grows, so too will the opportunities to utilize this compound as a scaffold for the development of new medicines.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents numerous challenges. Flow chemistry and automated synthesis platforms offer a solution by enabling continuous, efficient, and scalable production of chemical compounds. syrris.comresearchgate.netmdpi.com

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry has become an indispensable tool in modern chemical research. Advanced computational modeling is being increasingly used to predict the outcomes of chemical reactions and to design molecules with specific properties. researchgate.netscirp.org

Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed in rational drug design to predict the binding affinity of a ligand to its receptor and to identify key structural features responsible for biological activity. researchgate.netresearchgate.net These in silico methods are cost-effective and can significantly reduce the time and resources required for drug discovery. researchgate.net Furthermore, computational models can be used to simulate reaction kinetics and to optimize reaction conditions, leading to more efficient synthetic processes. bibliotekanauki.pl As computational power and algorithms continue to improve, the ability to predictively design synthetic routes and to tailor the properties of molecules like this compound will become increasingly sophisticated.

Q & A

Q. What statistical approaches are recommended for interpreting multivariate data in this compound structure-activity relationship (SAR) studies?

- Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., substituent electronic parameters, reaction yields). Use partial least squares regression (PLS-R) to correlate structural descriptors with activity. Validate models via leave-one-out cross-validation and external test sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.